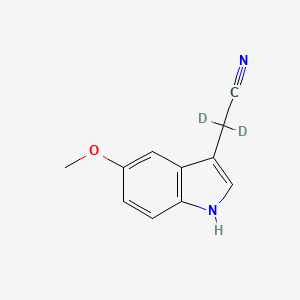

5-Methoxyindole-3-acetonitrile-d2

Descripción

5-Methoxyindole-3-acetonitrile-d2 (C₁₁H₈D₂N₂O) is a deuterated analog of 5-Methoxyindole-3-acetonitrile (C₁₁H₁₀N₂O), where two hydrogen atoms are replaced with deuterium. This compound serves as a critical intermediate in synthesizing Melatonin-d4, a deuterated hormone used to study photoperiodicity, nitric oxide synthetase inhibition, and cancer cell apoptosis . It is also employed in preparing indole-N-acetic acid derivatives (aldose reductase inhibitors for diabetic complications) and carboline analogs (MAPKAP-K2 inhibitors) . The deuterium substitution enhances metabolic stability, making it valuable in pharmacokinetic and tracer studies .

Propiedades

Fórmula molecular |

C11H10N2O |

|---|---|

Peso molecular |

188.22 g/mol |

Nombre IUPAC |

2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile |

InChI |

InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2 |

Clave InChI |

ZBQCXEREMRGOCO-APZFVMQVSA-N |

SMILES isomérico |

[2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC |

SMILES canónico |

COC1=CC2=C(C=C1)NC=C2CC#N |

Origen del producto |

United States |

Métodos De Preparación

Acid-Catalyzed Hydrogen-Deuterium Exchange

The most widely reported method for synthesizing 5-methoxyindole-3-acetonitrile-d2 involves acid-catalyzed H-D exchange. This approach leverages deuterated solvents and acidic catalysts to replace hydrogen atoms with deuterium at specific positions on the acetonitrile group.

Reaction Conditions

- Catalyst System : A 20 wt% solution of deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD).

- Temperature : 60–90°C, with higher temperatures accelerating deuteration.

- Duration : 65–110 hours, depending on desired deuterium incorporation levels.

- Atmosphere : Inert conditions (e.g., nitrogen or argon) to prevent moisture interference.

Mechanistic Insights

The reaction proceeds via protonation of the acetonitrile group’s α-hydrogens by D₂SO₄, followed by deuterium transfer from CD₃OD. The electron-withdrawing nitrile group enhances acidity, facilitating selective deuteration at the α-positions (Figure 1).

Optimization Data

| Catalyst Concentration (wt% D₂SO₄) | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |

|---|---|---|---|

| 2.4 | 60 | 65 | 77 |

| 9.7 | 60 | 110 | 89 |

| 20 | 90 | 48 | 94 |

Data adapted from large-scale studies using analogous indole derivatives.

Synthesis of the Non-Deuterated Precursor

The non-deuterated precursor, 5-methoxyindole-3-acetonitrile, is typically synthesized before deuteration. While detailed protocols for this intermediate are scarce in the provided sources, general approaches involve:

Methoxylation of 5-Bromoindole :

Cyanation Reaction :

- Introduction of the acetonitrile group via nucleophilic substitution or cyanation reagents (e.g., KCN or trimethylsilyl cyanide).

Catalytic Systems and Their Impact

Role of Nitrogen-Containing Ligands

The use of nitrogen-containing heterocycles (e.g., phenanthroline, methylimidazole) in combination with copper catalysts enhances reaction selectivity and efficiency. For example, phenanthroline stabilizes copper intermediates, preventing oxidative side reactions.

Catalyst Composition

| Component | Mass Ratio (Catalyst : Substrate) |

|---|---|

| Nitrogen heterocycle | 0.8–1.5 |

| Monovalent copper complex | 0.2–0.6 |

Optimal ratios for minimizing byproducts in methoxylation reactions.

Solvent and Temperature Effects

- Deuterated Solvents : CD₃OD ensures deuterium availability while maintaining reaction homogeneity.

- Temperature Gradient : Elevated temperatures (90–110°C) improve deuteration kinetics but risk decomposition beyond 120°C.

Purification and Characterization

Post-Reaction Workup

Analytical Validation

- Chromatography : HPLC with UV detection confirms retention times consistent with 5-methoxyindole-3-acetonitrile-d2 (e.g., 8.2 minutes under reverse-phase conditions).

- Mass Spectrometry : Accurate mass analysis verifies molecular weight (188.092 g/mol) and deuterium content.

Challenges and Mitigation Strategies

Moisture Sensitivity

Hydrolysis of the nitrile group or deuterium loss can occur in aqueous environments. Strict inert atmosphere protocols and anhydrous solvents mitigate this risk.

Scalability Limitations

Batch variability arises in large-scale deuteration due to heat dissipation issues. Continuous flow systems with precise temperature control are proposed to address this.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxyindole-3-acetonitrile-d2 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

Oxidation: 5-Methoxyindole-3-acetone

Reduction: 5-Methoxyindole-3-ethylamine

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

5-Methoxyindole-3-acetonitrile-d2 has a wide range of applications in scientific research:

Chemistry: Used as a standard in mass spectrometry for the quantification of indole derivatives.

Biology: Employed in studies involving metabolic pathways of indole compounds.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.

Mecanismo De Acción

The mechanism of action of 5-Methoxyindole-3-acetonitrile-d2 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and interactions with molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 5-Methoxyindole-3-acetonitrile-d2 with its non-deuterated counterpart and other indole derivatives:

| Compound Name | Molecular Formula | Key Substituents/Modifications | Primary Applications |

|---|---|---|---|

| 5-Methoxyindole-3-acetonitrile-d2 | C₁₁H₈D₂N₂O | Deuterium at C-2 position | Melatonin-d4 synthesis, metabolic studies |

| 5-Methoxyindole-3-acetonitrile | C₁₁H₁₀N₂O | Non-deuterated | Precursor for indole-N-acetic acid derivatives |

| 2-(3-Methyl-5-methoxy-2-oxoindol-3-yl)acetonitrile (5i) | C₁₂H₁₂N₂O₂ | Methyl at N-1, oxo group at C-2 | Melatonin receptor binding studies |

| 2-(5-Bromo-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile (5j) | C₁₂H₁₂BrN₂O | Bromo at C-5, methyl at N-1 and C-3 | Structural probes for receptor selectivity |

| 5-Hydroxyindole-3-acetic-2,2-d2 Acid | C₁₀H₅D₂NO₃ | Deuterated acetic acid side chain | Serotonin metabolite analysis |

Key Observations :

- Deuterium Effects: The deuterium in 5-Methoxyindole-3-acetonitrile-d2 reduces metabolic degradation rates compared to its non-deuterated form, enhancing its utility in tracer studies .

- Functional Group Variations : Compounds like 5i and 5j () feature oxo and bromo substituents, respectively, which alter receptor binding affinities. For example, 5i shows moderate melatonin receptor activity due to its methyl and oxo groups .

- Side Chain Modifications : 5-Hydroxyindole-3-acetic-2,2-d2 Acid () replaces the nitrile group with a deuterated acetic acid moiety, shifting its application from synthesis to neurotransmitter metabolite quantification .

Receptor Binding and Inhibitory Activity

- 5-Methoxyindole-3-acetonitrile-d2 : Primarily used as a synthetic intermediate rather than a direct therapeutic agent. Its deuterated structure improves the stability of Melatonin-d4, which modulates apoptotic pathways in cancer cells .

- Dihydroindole Derivatives (5g, 5h, 5i) : These compounds () exhibit varying melatonin receptor binding activities. For instance, 5i (C₁₂H₁₂N₂O₂) demonstrates higher receptor affinity than 5j (C₁₂H₁₂BrN₂O), likely due to the bromo group’s steric hindrance in 5j .

- Indomethacin (5-Methoxy-2-methyl-3-indole acetic acid): A non-deuterated NSAID with anti-inflammatory properties, structurally distinct due to its acetic acid side chain and methyl group .

Analytical and Metabolic Studies

- Deuterated Standards: Both 5-Methoxyindole-3-acetonitrile-d2 and 5-Hydroxyindole-3-acetic Acid-D5 () serve as internal standards in mass spectrometry, leveraging deuterium to distinguish endogenous metabolites in complex matrices .

Molecular and Spectral Data Comparison

Notes:

Actividad Biológica

5-Methoxyindole-3-acetonitrile-d2 is a deuterated derivative of 5-methoxyindole-3-acetonitrile, which is known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural similarities to biologically active indole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 5-Methoxy-1H-indole-3-acetonitrile |

| CAS Number | 1001314-13-1 |

Antimicrobial Activity

Research indicates that compounds similar to 5-methoxyindole-3-acetonitrile-d2 exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can effectively inhibit the growth of various bacterial strains, particularly those that are microaerophilic or anaerobic. The mechanism of action is often attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic processes .

Neuroprotective Effects

Indoles, including 5-methoxyindole derivatives, have been investigated for their neuroprotective effects. A study highlighted the role of indole metabolites in modulating neurotransmitter systems, which may contribute to neuroprotection against oxidative stress and inflammation . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various indole derivatives against Helicobacter pylori. The results indicated that modifications at different positions on the indole ring significantly influenced antibacterial potency. Specifically, 5-methoxyindole-3-acetonitrile showed promising activity against resistant strains .

- Neuroprotection in Animal Models : In a controlled animal study, administration of an indole derivative similar to 5-methoxyindole-3-acetonitrile demonstrated a reduction in neuronal apoptosis and improved cognitive function in models of Alzheimer's disease. This was attributed to the compound's ability to modulate inflammatory pathways and enhance synaptic plasticity .

The biological activity of 5-methoxyindole-3-acetonitrile-d2 is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Indoles can inhibit key enzymes involved in bacterial metabolism and neurotransmitter synthesis.

- Modulation of Receptor Activity : These compounds may interact with serotonin receptors, influencing mood and cognitive functions.

- Antioxidant Properties : Indoles possess antioxidant capabilities that help mitigate oxidative stress in cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indole derivatives, revealing that specific functional groups significantly enhance biological activity. For example, the presence of methoxy groups has been associated with increased lipophilicity and better membrane permeability, facilitating greater bioavailability .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 5-Methoxyindole-3-acetonitrile-d2 to ensure long-term stability in laboratory settings?

- Methodological Answer : Store the compound in airtight containers at 2–8°C to prevent degradation. Re-analyze chemical purity via LC-MS or NMR after three years, as deuterated compounds may undergo isotopic exchange or decomposition over time . Avoid exposure to light or moisture, and maintain a dedicated cold chain during transport.

Q. How can researchers confirm the structural integrity and deuteration level of 5-Methoxyindole-3-acetonitrile-d2 after synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare proton (¹H) and deuterium (²H) signals to quantify deuteration at specific positions.

- High-resolution mass spectrometry (HRMS) : Analyze isotopic patterns to verify the presence of two deuterium atoms (e.g., expected [M+H]+ ion with +2 Da shift).

- FTIR spectroscopy : Confirm functional groups (e.g., nitrile stretch at ~2250 cm⁻¹) .

Q. What synthetic routes are commonly employed for deuterated indole derivatives like 5-Methoxyindole-3-acetonitrile-d2?

- Methodological Answer :

- Deuterium incorporation : Use deuterated reagents (e.g., NaBD₄ for reduction or D₂O for exchange reactions) during indole ring functionalization.

- Protection strategies : Shield reactive sites (e.g., methoxy groups) to prevent unintended deuterium loss.

- Post-synthetic purification : Employ column chromatography with deuterated solvents to maintain isotopic purity .

Advanced Research Questions

Q. How can deuterium loss in 5-Methoxyindole-3-acetonitrile-d2 be minimized during LC-MS/MS analysis for quantitative assays?

- Methodological Answer :

- Ionization optimization : Use electrospray ionization (ESI) with lower source temperatures to reduce in-source fragmentation.

- Mobile phase adjustment : Maintain a pH < 3 to stabilize deuterium labeling in acetonitrile derivatives.

- Internal standard cross-check : Compare retention times and fragmentation patterns with non-deuterated analogs to detect isotopic exchange .

Q. What strategies resolve co-elution issues between 5-Methoxyindole-3-acetonitrile-d2 and endogenous analogs in biological matrices?

- Methodological Answer :

- Chromatographic optimization : Use hydrophilic interaction liquid chromatography (HILIC) columns with acetonitrile-rich mobile phases to enhance separation.

- Mass spectrometry parameters : Employ high-resolution instruments (e.g., Q-TOF) to distinguish isotopic clusters.

- Matrix-matched calibration : Validate methods using deuterated compound-spiked biological samples to account for matrix effects .

Q. How does the deuteration position (e.g., C-2 vs. C-3) in 5-Methoxyindole-3-acetonitrile-d2 influence its utility as an internal standard in metabolic studies?

- Methodological Answer :

- Stability testing : Compare deuterium retention at different positions under physiological conditions (e.g., pH 7.4, 37°C) using stability-indicating assays.

- Fragmentation analysis : Ensure deuteration does not occur at sites prone to metabolic cleavage (e.g., methoxy groups).

- Cross-validation : Validate against non-deuterated standards in target matrices (e.g., plasma, urine) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported stability data for deuterated indole derivatives across studies?

- Methodological Answer :

- Controlled stability studies : Replicate conditions (temperature, light, pH) from conflicting reports to identify critical degradation factors.

- Multi-method validation : Cross-verify results using NMR (structural integrity), LC-MS (purity), and isotopic ratio measurements.

- Meta-analysis : Review literature on structurally similar compounds (e.g., 5-Hydroxyindole-3-acetic acid-d2) to infer degradation patterns .

Experimental Design Considerations

Q. What controls are essential when using 5-Methoxyindole-3-acetonitrile-d2 in tracer studies for indole metabolism research?

- Methodological Answer :

- Blank controls : Analyze matrices without the compound to identify background interference.

- Stability controls : Include samples stored under extreme conditions (e.g., room temperature) to assess deuterium retention.

- Recovery controls : Spike known concentrations into biological samples to validate extraction efficiency .

Regulatory and Compliance Guidance

Q. What documentation is required to validate 5-Methoxyindole-3-acetonitrile-d2 for use in regulatory submissions (e.g., FDA, EMA)?

- Methodological Answer :

- Certificate of Analysis (CoA) : Include batch-specific purity, isotopic enrichment, and residual solvent data.

- Stability reports : Provide accelerated and long-term stability studies under ICH guidelines.

- Method validation data : Demonstrate specificity, accuracy, and precision in target applications (e.g., pharmacokinetic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.